Product packaging for (4-amino-2,5-difluorophenyl)methanol(Cat. No.:CAS No. 1346764-06-4)

(4-amino-2,5-difluorophenyl)methanol

Cat. No.: B6251953
CAS No.: 1346764-06-4
M. Wt: 159.13 g/mol
InChI Key: QYXDRSQNTRCBOT-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Aromatic Scaffolds in Modern Synthesis

The introduction of fluorine atoms into aromatic systems is a widely recognized strategy in modern chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. nih.govresearchgate.net Fluorine's high electronegativity and small size can profoundly alter a molecule's physical and chemical properties. nih.gov Strategically placing fluorine on an aromatic ring can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. tandfonline.comnih.gov For instance, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, a common pathway for drug deactivation in the body. nih.govnih.gov

Furthermore, the presence of fluorine can lower the pKa of nearby functional groups, which can enhance a molecule's bioavailability by improving its ability to permeate cell membranes. nih.govtandfonline.com This modification of electronic properties is a key reason why over 30% of commercially available agrochemicals and 20% of top-selling pharmaceuticals contain at least one fluorine atom. researchgate.net The ability of fluorine to act as a bioisostere for a hydrogen atom, while imparting these unique electronic characteristics, makes fluorinated aromatic scaffolds a powerful tool for medicinal chemists aiming to fine-tune the properties of a lead compound. researchgate.nettandfonline.com

Significance of (4-Amino-2,5-difluorophenyl)methanol as a Versatile Synthetic Intermediate

The chemical utility of this compound stems from its trifunctional nature. It possesses a nucleophilic amino group, a hydroxymethyl group that can be oxidized or otherwise modified, and a difluorinated phenyl ring. This combination of reactive sites allows for a wide range of chemical transformations, making it a valuable precursor in multi-step syntheses.

The amino group can readily participate in reactions to form amides, sulfonamides, and other nitrogen-containing functionalities. guidechem.com The hydroxymethyl group, a primary alcohol, can be oxidized to form the corresponding aldehyde or carboxylic acid, which are themselves important functional groups for further chemical elaboration. nih.gov For example, 2-aminobenzyl alcohols, a class of compounds to which this compound belongs, are used as stable and less expensive alternatives to 2-aminobenzaldehydes for constructing nitrogen-containing heterocycles like quinolines and quinazolines. researchgate.net

The difluorinated aromatic ring not only imparts the beneficial properties associated with fluorination but also influences the reactivity of the other functional groups. The electron-withdrawing nature of the fluorine atoms can affect the acidity of the alcohol and the basicity of the amine, providing a unique chemical environment for synthetic manipulations.

Overview of Academic Research Trajectories for Arylaminodifluoromethanol Derivatives

Research involving arylaminodifluoromethanol derivatives, and more broadly aminobenzyl alcohols, is often directed towards the synthesis of heterocyclic compounds. researchgate.net These structural motifs are prevalent in many biologically active molecules. researchgate.net Investigations have shown that aminobenzyl alcohols can be used in cyclization reactions to form a variety of heterocyclic systems. researchgate.net

Another significant area of research is their use as linkers or spacers in the construction of more complex molecular architectures. sigmaaldrich.com For instance, the non-fluorinated analogue, 4-aminobenzyl alcohol, is used to synthesize cleavable linkers for drug delivery systems and as a starting material for hydrogelators. sigmaaldrich.comchemicalbook.com The introduction of fluorine atoms into this basic structure, as seen in this compound, is a logical extension of this research, aiming to enhance the properties of the final products. nih.govresearchgate.net

Furthermore, research explores the chemoselective reactions of these bifunctional compounds. nih.gov Developing synthetic methods that can selectively target either the amino or the alcohol group in the presence of the other is a key objective, as it allows for more efficient and controlled synthetic pathways. nih.gov

Scope and Objectives of Research Endeavors Pertaining to this compound

Specific research endeavors involving this compound are often focused on its incorporation into molecules designed for specific biological or material science applications. The objective is to leverage the unique combination of its functional groups and the fluorine substitution to create novel compounds with desired properties.

For example, it can be envisioned as a key starting material for the synthesis of fluorinated analogues of known bioactive compounds. The goal would be to see if the fluorine atoms improve properties like metabolic stability or target affinity. nih.govresearchgate.net The compound also serves as a valuable intermediate in the synthesis of complex heterocyclic structures that are difficult to access through other synthetic routes. researchgate.net The presence of the difluoro substitution pattern is of particular interest for creating unique molecular scaffolds for drug discovery programs. mdpi.com

Below is a table summarizing some of the key properties of aminobenzyl alcohols, the class of compounds to which this compound belongs.

Table 1: Physicochemical Properties of Related Aminobenzyl Alcohols

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
4-Aminobenzyl alcohol 623-04-1 C₇H₉NO 123.15 60-65
3-Aminobenzyl alcohol 1877-77-6 C₇H₉NO 123.15 Not Available
2-Aminobenzyl alcohol 5344-90-1 C₇H₉NO 123.15 80-83

Data sourced from publicly available chemical databases. guidechem.comsigmaaldrich.comchemicalbook.com Data for this compound is not as readily available in these public sources, highlighting its more specialized nature.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
2-aminobenzaldehydes
2-aminobenzyl alcohols
3-Aminobenzyl alcohol
4-aminobenzyl alcohol
5-fluorouracil
Flunitrazepam
Nitrazepam
Norfloxacin
Quinolines

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346764-06-4

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

(4-amino-2,5-difluorophenyl)methanol

InChI

InChI=1S/C7H7F2NO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3,10H2

InChI Key

QYXDRSQNTRCBOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)N)F)CO

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Amino 2,5 Difluorophenyl Methanol

Retrosynthetic Disconnection Analysis of the (4-Amino-2,5-difluorophenyl)methanol Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection points are the carbon-oxygen bond of the benzylic alcohol and the carbon-nitrogen bond of the aniline (B41778) moiety.

A logical retrosynthetic strategy for this compound (I) involves the functional group interconversion of the hydroxymethyl group back to a carboxylic acid. This leads to the key precursor, 4-amino-2,5-difluorobenzoic acid (II). This disconnection is advantageous as the reduction of a carboxylic acid or its derivatives to an alcohol is a well-established transformation in organic synthesis.

Further disconnection of the precursor (II) involves targeting the amino group. A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This leads to 4-nitro-2,5-difluorobenzoic acid (III) as a plausible precursor. Alternatively, the amino group could be introduced via nucleophilic aromatic substitution on a suitably activated precursor. Another retrosynthetic pathway for (II) involves the amination of a halogenated precursor, such as 4-bromo-2,5-difluorobenzoic acid (IV).

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic analysis of this compound, illustrating the key disconnections to potential starting materials.

Established and Reported Synthetic Routes for this compound

While specific literature detailing the direct synthesis of this compound is not abundant, established routes can be proposed based on the synthesis of its key precursor, 4-amino-2,5-difluorobenzoic acid, and standard functional group transformations.

The most direct route to this compound involves the reduction of 4-amino-2,5-difluorobenzoic acid or its ester derivatives. The primary challenge in this step is achieving chemoselective reduction of the carboxylic acid/ester in the presence of the electron-donating amino group and the aromatic fluorine atoms.

Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) and its complexes (e.g., BH₃·THF) are commonly employed for this transformation. The reactivity of these reagents must be carefully controlled to prevent unwanted side reactions. For instance, the amino group can react with the reducing agent, necessitating the use of protecting groups or careful control of reaction conditions.

A plausible synthetic sequence would involve:

Esterification of 4-amino-2,5-difluorobenzoic acid to its corresponding ester (e.g., methyl or ethyl ester). This is often done to improve solubility and moderate the reactivity of the carboxyl group.

Reduction of the ester using a suitable reducing agent. LiAlH₄ is a powerful reducing agent capable of this transformation. Alternatively, milder conditions using sodium borohydride (B1222165) in the presence of a Lewis acid or other specialized reagents could be explored to enhance chemoselectivity.

Work-up and purification to isolate the target this compound.

Table 1: Potential Reagents for the Reduction of 4-Amino-2,5-difluorobenzoic Acid Derivatives

Precursor Reducing Agent Potential Advantages Potential Challenges
4-Amino-2,5-difluorobenzoic acid Borane-tetrahydrofuran complex (BH₃·THF) High selectivity for carboxylic acids. Potential for reaction with the amine.
Methyl 4-amino-2,5-difluorobenzoate Lithium aluminum hydride (LiAlH₄) Highly effective for ester reduction. High reactivity may lead to side reactions.

One such approach starts from 1,4-dibromo-2,5-difluorobenzene. chemicalbook.com This starting material can be selectively monometalated using an organolithium reagent like n-butyllithium at low temperatures, followed by quenching with carbon dioxide (dry ice) to yield 4-bromo-2,5-difluorobenzoic acid. chemicalbook.com The bromo-substituent can then be converted to the amino group via methods such as the Buchwald-Hartwig amination or a classical nucleophilic substitution with ammonia (B1221849) or an ammonia equivalent under copper catalysis. Subsequent reduction of the carboxylic acid would yield the target molecule.

Another potential precursor is 4-nitro-2,5-difluorobenzoic acid. The nitro group can be readily reduced to an amine using various methods, including catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-acid reductions (e.g., Sn/HCl). The choice of reducing agent would need to be compatible with the carboxylic acid functionality, or the reduction would be performed on the final alcohol.

Comprehensive Analysis of Chemical Reactivity and Derivatization Pathways of 4 Amino 2,5 Difluorophenyl Methanol

Transformations Involving the Aromatic Amino Functionality

The presence of the amino group on the difluorinated aromatic ring opens up numerous avenues for chemical modification. The electron-donating nature of the amino group, although somewhat attenuated by the electron-withdrawing fluorine atoms, allows it to participate in a variety of reactions, leading to a diverse range of derivatives.

Nucleophilic Acylation and Sulfonylation Reactions

The primary amino group of (4-amino-2,5-difluorophenyl)methanol readily undergoes nucleophilic acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in diversifying the structure and properties of the parent compound.

For instance, the acylation of this compound with various acid chlorides can be carried out under standard conditions, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) in an inert solvent such as dichloromethane (B109758) or N,N-dimethylformamide (DMF). The base serves to neutralize the hydrochloric acid generated during the reaction.

Acylating AgentBaseSolventProduct
Acetyl chlorideTriethylamineDichloromethaneN-(4-(hydroxymethyl)-2,5-difluorophenyl)acetamide
Benzoyl chloridePyridineN,N-DimethylformamideN-(4-(hydroxymethyl)-2,5-difluorophenyl)benzamide

Likewise, sulfonylation with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a suitable base, provides the corresponding sulfonamide derivatives. These reactions are crucial for introducing sulfonyl groups, which can act as important pharmacophores or directing groups in further synthetic transformations.

Sulfonylating AgentBaseSolventProduct
Methanesulfonyl chlorideTriethylamineDichloromethaneN-(4-(hydroxymethyl)-2,5-difluorophenyl)methanesulfonamide
p-Toluenesulfonyl chloridePyridineN,N-DimethylformamideN-(4-(hydroxymethyl)-2,5-difluorophenyl)-4-methylbenzenesulfonamide

N-Alkylation and N-Arylation Reactions for Amine Diversification

Further diversification of the amino functionality can be achieved through N-alkylation and N-arylation reactions. N-alkylation introduces alkyl groups onto the nitrogen atom, which can be accomplished using alkyl halides. The reaction of this compound with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF, would yield the corresponding N-alkylated product. The reactivity can be influenced by the nature of the alkyl halide and the reaction conditions.

N-arylation, the formation of a carbon-nitrogen bond with an aryl group, can be achieved through methods like the Ullmann condensation. This reaction typically involves the coupling of the amine with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. nih.gov Such reactions are instrumental in the synthesis of diarylamine structures.

Reaction TypeReagentCatalyst/BaseSolventProduct Example
N-AlkylationBenzyl bromidePotassium carbonateN,N-Dimethylformamide(4-(benzylamino)-2,5-difluorophenyl)methanol
N-ArylationIodobenzeneCopper(I) iodide / Potassium carbonateN,N-Dimethylformamide(2,5-difluoro-4-(phenylamino)phenyl)methanol

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt through treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. nih.govmasterorganicchemistry.com This diazonium intermediate is highly versatile and can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. nih.govgoogle.com

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, often with the use of a copper(I) salt catalyst. organic-chemistry.org This provides a powerful method for introducing functionalities that might be difficult to install directly onto the aromatic ring.

ReactionReagentsProduct
DiazotizationNaNO₂, HCl (aq), 0-5 °C4-(hydroxymethyl)-2,5-difluorobenzenediazonium chloride
Sandmeyer (Chlorination)CuCl(4-chloro-2,5-difluorophenyl)methanol
Sandmeyer (Bromination)CuBr(4-bromo-2,5-difluorophenyl)methanol
Sandmeyer (Cyanation)CuCN4-(hydroxymethyl)-2,5-difluorobenzonitrile
HydroxylationH₂O, heat4-(hydroxymethyl)-2,5-difluorophenol

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

The strategic positioning of the amino and hydroxymethyl groups in this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic systems. For instance, through intramolecular cyclization reactions, it is possible to construct fused ring systems. The synthesis of indazole derivatives, which are important scaffolds in medicinal chemistry, can be envisioned from precursors derived from this compound. nih.govnih.gov While direct cyclization might be challenging, derivatization of the amino group followed by intramolecular reactions is a common strategy. For example, conversion of the amino group to a hydrazine (B178648) followed by condensation with a suitable carbonyl compound can lead to the formation of a pyrazole (B372694) or indazole ring.

Reactions at the Primary Alcohol (Methanol) Functionality

The primary alcohol group in this compound provides another handle for chemical modification, primarily through esterification and etherification reactions.

Esterification and Etherification Protocols

Esterification of the primary alcohol can be readily achieved by reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.commdpi.comresearchgate.netresearchgate.net Alternatively, acylation with acid chlorides or anhydrides in the presence of a base can also be employed to form esters.

Reaction TypeReagentCatalyst/BaseProduct Example
Fischer EsterificationAcetic acidSulfuric acid(4-amino-2,5-difluorophenyl)methyl acetate
AcylationAcetyl chloridePyridine(4-amino-2,5-difluorophenyl)methyl acetate

Etherification, the formation of an ether linkage, can be accomplished through reactions such as the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, treatment of this compound with a strong base like sodium hydride, followed by the addition of an alkyl halide such as methyl iodide, would yield the corresponding methyl ether.

Reaction TypeReagentsProduct Example
Williamson Ether Synthesis1. Sodium hydride2. Methyl iodide(4-(methoxymethyl)-2,5-difluoroaniline)

The dual reactivity of this compound, with its nucleophilic amino group and primary alcohol, allows for selective transformations by choosing appropriate protecting group strategies and reaction conditions, making it a highly valuable and versatile intermediate in the synthesis of complex organic molecules.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functionality of this compound can be selectively oxidized to yield either the corresponding aldehyde (4-amino-2,5-difluorobenzaldehyde) or carboxylic acid (4-amino-2,5-difluorobenzoic acid). The choice of oxidizing agent and reaction conditions is crucial to control the extent of oxidation and to prevent unwanted side reactions, such as the oxidation of the electron-rich aniline (B41778) moiety. nih.gov

For the synthesis of the aldehyde, mild and chemoselective oxidation methods are required. Reagents like pyridinium (B92312) chlorochromate (PCC) are traditionally used for this purpose, although modern methods employing reagents like Dess-Martin periodinane (DMP) or copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalytic systems under aerobic conditions are often preferred due to higher yields, milder conditions, and reduced toxicity. d-nb.infolibretexts.org These methods have demonstrated high selectivity for the oxidation of benzylic alcohols, even in the presence of sensitive functional groups like amines. nih.gov

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. organic-chemistry.org Jones reagent (CrO3 in aqueous sulfuric acid) is a classic method, though its harshness and toxicity have led to the development of alternatives. libretexts.orgresearchgate.net Catalytic systems using transition metals like iron or cobalt, often in the presence of a co-oxidant like oxygen or tert-butyl hydroperoxide (TBHP), can efficiently convert primary alcohols to carboxylic acids. organic-chemistry.org Hypervalent iodine reagents have also emerged as environmentally benign and efficient oxidants for this transformation. researchgate.net

Table 1: Selected Methods for the Oxidation of Benzylic Alcohols

Product Reagent(s) Typical Conditions Selectivity
Aldehyde Pyridinium Chlorochromate (PCC) CH₂Cl₂, room temperature Good
Aldehyde Dess-Martin Periodinane (DMP) CH₂Cl₂, room temperature Excellent
Aldehyde Cu(I)/TEMPO/DMAP Acetonitrile, O₂ or air, room temp. Excellent, chemoselective for aminobenzyl alcohols nih.govd-nb.info
Carboxylic Acid Jones Reagent (CrO₃/H₂SO₄/acetone) Acetone, 0°C to room temperature Strong, may affect other groups
Carboxylic Acid Fe(NO₃)₃·9H₂O/TEMPO/MCl O₂ or air, room temperature Green and efficient organic-chemistry.org
Carboxylic Acid Bismuth(III) oxide/t-BuOOH t-BuOOH, reflux Good yields organic-chemistry.org

Nucleophilic Substitution Reactions of Activated Hydroxyl Groups

The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution reactions. youtube.comunco.edu Therefore, it must first be "activated" by converting it into a more labile functionality. This two-step process involves an initial activation step followed by substitution with a nucleophile.

Activation is commonly achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a base like pyridine. youtube.com Alternatively, the alcohol can be converted into a halide (benzyl chloride or bromide) using reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or tropylium-based catalysts. unco.eduacs.org The Mitsunobu reaction provides another route, using triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) to facilitate substitution with a variety of nucleophiles, typically with inversion of configuration. unco.edu

Once activated, the resulting benzylic electrophile readily undergoes substitution via Sₙ1 or Sₙ2 mechanisms, depending on the reaction conditions and the nucleophile. rsc.org The benzylic position is stabilized for carbocation formation (favoring Sₙ1) but is also accessible for backside attack (favoring Sₙ2). A wide range of nucleophiles, including thiols, amines, azides, and carbanions, can be introduced at this position. rsc.orgorganic-chemistry.org

Table 2: Common Activation Methods for Nucleophilic Substitution of Alcohols

Activating Reagent Activated Intermediate Key Features
Toluenesulfonyl chloride (TsCl) Tosylate ester Forms a good leaving group (tosylate) youtube.com
Thionyl chloride (SOCl₂) Benzyl chloride Converts alcohol to a reactive alkyl halide unco.edu
Triphenylphosphine/DEAD (Mitsunobu) Alkoxyphosphonium salt Allows for substitution with inversion of stereochemistry unco.edu
Chloro tropylium (B1234903) chloride Activated ether Catalytic activation for halide formation under mild conditions acs.org

Formation of Carbonyl-Containing Linkers and Spacers

Derivatives of this compound, particularly its oxidation products, are valuable precursors for constructing linkers and spacers in complex molecular architectures. The parent compound belongs to the class of p-aminobenzyl alcohols (PABA), which are well-known as "self-immolative" spacers in drug delivery systems, such as antibody-drug conjugates (ADCs). symeres.comgoogle.com

In this context, the amino group is typically connected to a targeting moiety (like an antibody) via a cleavable peptide sequence, while the benzylic position, after oxidation to a carbonyl and conversion to a carbonate or carbamate, is attached to a payload molecule (e.g., a cytotoxic drug). rsc.orgrsc.org Upon enzymatic cleavage of the peptide linker within a target cell, the unmasked amino group initiates a 1,6-electronic cascade elimination, leading to the release of the payload molecule and the formation of aza-quinone methide. rsc.org The fluorine substituents on the ring can modulate the electronic properties and stability of the linker, potentially influencing the rate of this self-immolation process.

Reactivity Modulations of the Difluorinated Aromatic Ring System

The chemical reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its three substituents. The amino group is a powerful activating, ortho-, para-directing group, while the two fluorine atoms are deactivating but also ortho-, para-directing. The hydroxymethyl group is weakly deactivating. fiveable.me This complex interplay of electronic effects governs the regioselectivity of electrophilic substitutions and enables nucleophilic aromatic substitutions and various metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) Regioselectivity Studies

Predicting the outcome of electrophilic aromatic substitution (EAS) on this polysubstituted benzene (B151609) requires an analysis of the competing directing effects of the substituents. fiveable.meyoutube.com

-NH₂ (Amino): A strongly activating group due to resonance donation of its lone pair into the ring. It strongly directs incoming electrophiles to the ortho and para positions. byjus.com

-F (Fluoro): A deactivating group due to its strong inductive electron withdrawal, but an ortho-, para-director because of resonance donation from its lone pairs. libretexts.org

-CH₂OH (Hydroxymethyl): A weakly deactivating group through induction.

In this compound, the positions are: C1(-CH₂OH), C2(-F), C3(-H), C4(-NH₂), C5(-F), C6(-H). The two available positions for substitution are C3 and C6.

Position C3 is ortho to the -NH₂ group and meta to both -F groups and the -CH₂OH group.

Position C6 is ortho to one -F group and meta to the -NH₂ group, the other -F group, and the -CH₂OH group.

The powerful activating effect of the amino group is expected to dominate, making position C3 the most nucleophilic and therefore the primary site for electrophilic attack. byjus.comyoutube.com However, the high reactivity of anilines can lead to over-reaction or oxidative decomposition. libretexts.org To control the reaction, the amino group is often temporarily converted to a less activating acetamide (B32628) group (-NHCOCH₃). This acetylated derivative is still an ortho-, para-director but is less reactive, allowing for more controlled substitutions. libretexts.org

Table 3: Summary of Substituent Effects on EAS

Substituent Position on Ring Electronic Effect Directing Influence
-NH₂ C4 Strongly Activating (Resonance) Ortho, Para byjus.com
-F C2, C5 Deactivating (Inductive), Donating (Resonance) Ortho, Para libretexts.org
-CH₂OH C1 Weakly Deactivating (Inductive) Meta (weak)

Nucleophilic Aromatic Substitution (SₙAr) Mechanisms and Scope

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides bearing electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In this compound, the two strongly electronegative fluorine atoms activate the ring towards attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org

The fluorine atoms themselves can act as leaving groups in SₙAr reactions. masterorganicchemistry.com The substitution is most favorable at positions that are ortho or para to strong electron-withdrawing groups. In this molecule, the fluorine at C2 is ortho to the -CH₂OH group and meta to the amino group, while the fluorine at C5 is ortho to the amino group. The regioselectivity of a potential SₙAr reaction would depend on the specific nucleophile and reaction conditions, with substitution possible at either C2 or C5. Recent advances using photoredox catalysis have expanded the scope of SₙAr to include less activated (electron-neutral or rich) aryl fluorides. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The carbon-fluorine bonds in this compound can participate in transition metal-catalyzed cross-coupling reactions, although they are significantly less reactive than the corresponding C-Cl, C-Br, or C-I bonds. nih.gov These reactions typically require specialized catalysts and more forcing conditions.

Suzuki-Miyaura Coupling: This reaction forms C-C bonds between an aryl halide and an organoboron compound. The coupling of aryl fluorides is challenging but has been achieved using nickel catalysts, sometimes in conjunction with directing groups or co-catalysts like ZrF₄ to facilitate the difficult C-F bond activation. nih.govacs.org Palladium catalysts can also be used, particularly for aryl fluorides activated by strong electron-withdrawing groups. acs.org The amino group on the ring may require protection during the reaction.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form an internal alkyne. libretexts.org The coupling of aryl fluorides often requires specific conditions, such as copper-free protocols or the use of strong bases like lithium hexamethyldisilazide (LiHMDS) with a palladium catalyst, to achieve good yields. organic-chemistry.orgresearchgate.net These methods have been shown to be effective for a range of fluoroarenes, including those with electron-donating groups. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. wikipedia.orgorganic-chemistry.org While typically used to couple amines with aryl halides, it can also be adapted to couple aryl fluorides with amines, although this is a less common application due to the strength of the C-F bond. Success in these reactions relies on the use of specialized, highly active palladium-ligand systems. nih.govrsc.org Given that the starting molecule already contains an amino group, this reaction would be used to replace one of the fluorine atoms with a different amine, potentially after protecting the existing -NH₂ group.

Table 4: Summary of Cross-Coupling Reactions Involving Aryl Fluorides

Reaction Coupling Partners Catalyst System (Examples) Key Challenge
Suzuki-Miyaura Aryl-F + R-B(OR)₂ Ni(cod)₂/PCy₃/ZrF₄ acs.org C-F bond activation
Sonogashira Aryl-F + Terminal Alkyne Pd₂(dba)₃/LiHMDS (Cu-free) organic-chemistry.org C-F bond activation
Buchwald-Hartwig Aryl-F + R₂NH Pd(OAc)₂/BINAP nih.gov C-F bond activation

Orthogonal Protection and Deprotection Strategies for Multifunctionalization

The presence of both a nucleophilic amino group and a hydroxyl group in this compound necessitates a carefully designed protection strategy to achieve regioselective derivatization. Orthogonal protecting groups, which can be removed under distinct conditions without affecting each other, are essential tools in the synthetic chemist's arsenal (B13267) for the sequential modification of such multifunctional molecules. researchgate.net The differential reactivity of the amino and hydroxyl groups allows for selective protection, typically with the more nucleophilic amine reacting preferentially under many conditions. google.comorgsyn.org

A common and effective strategy for the orthogonal protection of this compound involves the use of the tert-butoxycarbonyl (Boc) group for the amine and a silyl (B83357) ether, such as the tert-butyldimethylsilyl (TBDMS) group, for the alcohol. This combination is particularly advantageous due to the distinct cleavage conditions for each group: the Boc group is labile to acid, while the TBDMS group is readily removed by fluoride (B91410) ions. organic-chemistry.orgepo.org

Protection Strategies

The selective protection of the amino group is typically the initial step. The reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in a solvent like dichloromethane (DCM) or a mixture of tetrahydrofuran (B95107) (THF) and water, affords the N-Boc protected intermediate, tert-butyl (2,5-difluoro-4-(hydroxymethyl)phenyl)carbamate. organic-chemistry.orgnih.gov This reaction is generally high-yielding and proceeds under mild conditions. nih.gov

Following the protection of the amino group, the hydroxyl function can be protected as a silyl ether. Treatment of the N-Boc protected intermediate with tert-butyldimethylsilyl chloride (TBDMSCl) and an imidazole (B134444) catalyst in a solvent like dimethylformamide (DMF) yields the fully protected compound, tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)-2,5-difluorophenyl)carbamate. lookchem.com

The following interactive table summarizes typical conditions for the orthogonal protection of this compound.

Functional GroupProtecting GroupReagentsSolvent(s)Typical Conditions
AminoBocDi-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N)Dichloromethane (DCM)Room temperature
HydroxylTBDMStert-Butyldimethylsilyl chloride (TBDMSCl), ImidazoleDimethylformamide (DMF)Room temperature

Deprotection Strategies

The key to the utility of this orthogonal strategy lies in the selective removal of each protecting group to unmask the reactive functionality for subsequent derivatization.

To deprotect the amino group while leaving the TBDMS-protected alcohol intact, the doubly protected compound can be treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent. organic-chemistry.orgnih.gov This selectively cleaves the Boc carbamate, yielding (4-(((tert-butyldimethylsilyl)oxy)methyl)-2,5-difluoroaniline).

Conversely, to deprotect the hydroxyl group while the amine remains Boc-protected, a fluoride source is employed. Tetrabutylammonium fluoride (TBAF) in THF is a common and effective reagent for the cleavage of the TBDMS ether, affording tert-butyl (2,5-difluoro-4-(hydroxymethyl)phenyl)carbamate. lookchem.comstackexchange.com

This step-wise deprotection allows for the regioselective introduction of various substituents at either the amino or the hydroxyl position, paving the way for the synthesis of a diverse array of derivatives. The following interactive table outlines the conditions for the selective deprotection of the orthogonally protected this compound.

Protected Group to be CleavedReagent(s)Solvent(s)Typical ConditionsProduct
N-BocTrifluoroacetic acid (TFA) or Hydrochloric acid (HCl)Dichloromethane (DCM) or DioxaneRoom temperature(4-(((tert-butyldimethylsilyl)oxy)methyl)-2,5-difluoroaniline)
O-TBDMSTetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)Room temperaturetert-butyl (2,5-difluoro-4-(hydroxymethyl)phenyl)carbamate

The application of these orthogonal protection and deprotection strategies is crucial in multi-step syntheses where this compound serves as a key building block. For instance, in the synthesis of certain kinase inhibitors, the protected amine allows for selective modification at the hydroxyl group, and subsequent deprotection of the amine enables its participation in coupling reactions to complete the target molecule. nih.gov The robust and predictable nature of these protection and deprotection steps makes them indispensable for the efficient and controlled construction of complex, biologically active compounds.

Strategic Applications of 4 Amino 2,5 Difluorophenyl Methanol in Advanced Organic Synthesis

Elaboration into Diverse Fluorinated Aromatic Building Blocks

The functional groups of (4-amino-2,5-difluorophenyl)methanol—a primary aromatic amine, a benzylic alcohol, and a difluorinated phenyl ring—provide multiple reaction sites for elaboration into a wide array of valuable fluorinated aromatic building blocks. The interplay between these groups allows for a range of selective transformations.

The benzylic alcohol can be readily oxidized to the corresponding aldehyde, 4-amino-2,5-difluorobenzaldehyde (B6163937), a versatile intermediate for various condensation and coupling reactions. nih.gov Conversely, the amino group can be protected to allow for selective reactions at the hydroxyl group, or it can be transformed into other functionalities, such as diazonium salts, which are gateways to a plethora of other substituents.

The presence of two fluorine atoms on the aromatic ring enhances the electrophilicity of the ring and influences the regioselectivity of further substitutions. chemimpex.com This inherent reactivity can be harnessed to introduce additional functional groups, leading to highly substituted and electronically tuned aromatic systems. For instance, the amino group directs electrophilic aromatic substitution to the ortho and para positions, although the existing fluorine atoms will also influence the outcome.

Table 1: Potential Transformations of this compound

Starting MaterialReagents and ConditionsProductApplication of Product
This compoundMnO₂, CH₂Cl₂, rt4-Amino-2,5-difluorobenzaldehydePrecursor for imines, heterocycles
This compoundAc₂O, Pyridine (B92270)(4-acetamido-2,5-difluorophenyl)methanolProtected intermediate for further functionalization
This compoundSOCl₂, Pyridine4-Amino-1-(chloromethyl)-2,5-difluorobenzeneAlkylating agent
This compoundNaNO₂, HCl, 0-5 °C; then CuX(4-halo-2,5-difluorophenyl)methanolPrecursor for cross-coupling reactions

Utilization in the Construction of Complex Polycyclic and Heterocyclic Frameworks

The bifunctional nature of this compound makes it an ideal starting material for the construction of complex polycyclic and heterocyclic frameworks, which are prevalent in pharmaceuticals and functional materials.

One of the most powerful strategies involves the in situ oxidation of the aminobenzyl alcohol to the corresponding amino-aldehyde, which can then undergo condensation with a suitable partner to form a heterocyclic ring. This "indirect Friedländer synthesis" is a well-established method for the preparation of quinolines. rsc.orgrsc.org By reacting this compound with ketones or secondary alcohols in the presence of a suitable catalyst and oxidant, a variety of substituted difluoroquinolines can be accessed. rsc.orgorganic-chemistry.org The fluorine atoms in the resulting quinoline (B57606) ring can significantly influence the biological activity and pharmacokinetic properties of the molecule.

Furthermore, derivatives of this compound can be employed in classic named reactions for heterocycle synthesis. For example, after conversion to a β-(4-amino-2,5-difluorophenyl)ethylamine derivative, it could serve as a substrate in the Pictet-Spengler wikipedia.orgjk-sci.com or Bischler-Napieralski wikipedia.orgnrochemistry.comorganic-chemistry.org reactions to generate fluorinated tetrahydroisoquinolines or dihydroisoquinolines, respectively. These scaffolds are central to many biologically active alkaloids and synthetic drugs.

The amino group can also participate in cyclization reactions to form benzodiazepines, another important class of therapeutic agents. google.commdpi.comnih.gov For instance, reaction with an α-amino acid derivative could lead to the formation of a fluorinated 1,4-benzodiazepine (B1214927) core.

Table 2: Illustrative Heterocyclic Scaffolds Potentially Derived from this compound

Heterocyclic ScaffoldSynthetic StrategyKey Intermediate/Reaction
DifluoroquinolinesIndirect Friedländer SynthesisIn situ oxidation to 4-amino-2,5-difluorobenzaldehyde followed by condensation with a ketone
Fluorinated TetrahydroisoquinolinesPictet-Spengler ReactionConversion to a β-(4-amino-2,5-difluorophenyl)ethylamine derivative and cyclization with an aldehyde
Fluorinated DihydroisoquinolinesBischler-Napieralski ReactionAcylation of a β-(4-amino-2,5-difluorophenyl)ethylamine derivative followed by acid-catalyzed cyclization
Fluorinated BenzodiazepinesCyclocondensationReaction with an α-amino acid derivative or other suitable bifunctional building block

Role as a Precursor for Advanced Ligands and Organocatalysts

The development of novel ligands and organocatalysts is crucial for advancing synthetic organic chemistry. The structural features of this compound make it an attractive starting point for the synthesis of such molecules.

The amino and hydroxyl groups can serve as anchoring points for the introduction of phosphine, amine, or other coordinating groups to create bidentate or polydentate ligands. For example, the amino group could be readily converted to a phosphinoamine, a class of ligands known for their application in transition-metal catalysis. The fluorine atoms can modulate the electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the metal center.

In the realm of organocatalysis, chiral derivatives of this compound could be utilized as precursors for novel catalysts. For instance, chiral amino alcohols are known to be effective catalysts or pre-catalysts for a variety of asymmetric transformations. The fluorinated backbone could impart unique steric and electronic properties to the catalyst, potentially leading to improved enantioselectivity and reactivity.

Integration into Modular Synthesis Methodologies for Chemical Libraries

The concept of modular synthesis is central to the rapid generation of chemical libraries for drug discovery and materials science. rsc.org The well-defined functional handles of this compound make it an excellent building block for such approaches. fluorochem.co.uknih.gov

The amino and hydroxyl groups can be selectively functionalized in a stepwise manner, allowing for the divergent synthesis of a large number of derivatives from a common intermediate. For example, the amino group could be acylated with a variety of carboxylic acids, while the hydroxyl group could be etherified or esterified with another set of building blocks. This "build-and-couple" strategy enables the systematic exploration of chemical space around the difluorinated phenyl core.

The fluorine atoms not only serve to modulate the properties of the final compounds but can also act as spectroscopic probes (¹⁹F NMR) for monitoring reaction progress and for high-throughput screening of binding interactions. The unique properties conferred by the fluorine atoms make the resulting libraries particularly valuable for identifying lead compounds with improved drug-like properties. nih.gov

Advanced Spectroscopic Characterization and Computational Investigations of 4 Amino 2,5 Difluorophenyl Methanol

Methodological Approaches to Structural Elucidation and Purity Assessment

The definitive identification and purity assessment of (4-amino-2,5-difluorophenyl)methanol would rely on a combination of powerful analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's identity and conformation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR would provide a wealth of information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the amine protons. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts would be influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached fluorine, amino, and hydroxymethyl groups. The carbon of the methanol group would appear in the aliphatic region of the spectrum.

Expected ¹H and ¹³C NMR Data: While experimental spectra are not readily available, predicted chemical shifts can be estimated. The following table outlines the expected regions for the signals.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Expected Multiplicity
Aromatic CH6.5 - 7.5110 - 150Doublet of doublets
-CH₂OH~4.5~60Singlet or Doublet (if coupled to OH)
-OHVariable (dependent on solvent and concentration)-Singlet (broad)
-NH₂Variable (dependent on solvent and concentration)-Singlet (broad)

Note: This table presents expected values and multiplicities. Actual experimental data may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the amine, the C-H stretches of the aromatic ring and methylene group, C-F stretching vibrations, and C-N and C-O stretching vibrations. Hydrogen bonding would likely cause a broadening of the O-H and N-H stretching bands.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric vibrations of the difluorinated benzene (B151609) ring would be expected to be strong in the Raman spectrum.

Expected Vibrational Frequencies: Based on typical functional group absorption regions, the following vibrational modes would be anticipated.

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch (alcohol)3200-3600 (broad)Weak
N-H Stretch (amine)3300-3500 (two bands)Weak
Aromatic C-H Stretch3000-3100Strong
Aliphatic C-H Stretch2850-3000Moderate
C=C Aromatic Stretch1450-1600Strong
C-F Stretch1100-1400Moderate
C-O Stretch (alcohol)1000-1260Weak
C-N Stretch (amine)1250-1350Weak

Note: This table presents expected frequency ranges. The exact positions and intensities can be influenced by the molecular environment and intermolecular interactions.

A study on the structurally similar 2-amino-4,5-difluorobenzoic acid utilized FT-IR and FT-Raman spectroscopy in conjunction with theoretical calculations to assign vibrational modes. nih.gov A similar approach would be highly beneficial for the detailed analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm the molecular formula of C₇H₇F₂NO. chemscene.comuni.lu Analysis of the fragmentation pattern in the mass spectrum would provide valuable structural information. Expected fragmentation pathways could include the loss of a hydroxyl group, a water molecule, or cleavage of the C-C bond between the aromatic ring and the methanol group. Predicted collision cross-section values for various adducts of the molecule have been calculated, which can aid in its identification in complex mixtures. uni.lu

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis (if suitable single crystals obtained)

Should suitable single crystals of this compound be grown, X-ray crystallography would provide unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups. At present, there are no published crystal structures for this specific compound in the Cambridge Structural Database.

Theoretical and Computational Chemistry Studies

In the absence of extensive experimental data, theoretical and computational methods are invaluable for predicting the properties of a molecule.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can provide deep insights into the molecular and electronic properties of this compound. These calculations can be used to:

Optimize the molecular geometry to predict bond lengths and angles.

Calculate the vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra.

Predict NMR chemical shifts.

Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

Generate a molecular electrostatic potential (MEP) map to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Studies on similar molecules, such as other aminothiazole researchgate.net and pyridine (B92270) derivatives, nih.gov have successfully employed DFT calculations to elucidate their structural and electronic properties. For this compound, DFT calculations would be instrumental in correlating its structure with its chemical behavior.

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is primarily dictated by the rotation of the hydroxymethyl (-CH₂OH) and amino (-NH₂) groups relative to the benzene ring. Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface (PES) and identify the most stable conformers.

The process involves a systematic variation of the dihedral angles associated with these substituent groups. For the hydroxymethyl group, the key dihedral angle is C(ar)-C(ar)-C(α)-O, while for the amino group, it involves the H-N-C(ar)-C(ar) angle. By performing a series of single-point energy calculations or geometry optimizations with constrained dihedral angles, a PES can be constructed. This surface reveals the global and local energy minima, which correspond to stable conformers, and the transition states that represent the energy barriers to interconversion.

Studies on structurally similar benzyl (B1604629) alcohols and anilines show that the most stable conformations are typically those that minimize steric hindrance and maximize favorable electronic interactions, such as intramolecular hydrogen bonding between the amino and hydroxymethyl groups, or between these groups and the ring fluorine atoms. The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Representative Conformational Analysis Data for this compound

This table illustrates the type of data generated from a conformational analysis scan, showing hypothetical relative energies for different orientations of the hydroxymethyl and amino groups.

ConformerDihedral Angle (C-C-C-O)Relative Energy (kcal/mol)Description
A (Global Minimum) ~60°0.00Staggered conformation, potential for weak intramolecular H-bonding.
B 180°1.25Anti-periplanar conformation, sterically accessible.
C (Transition State) 3.50Eclipsed conformation, representing a rotational barrier.
D -60°0.15Staggered conformation, slightly different from A due to amino group orientation.

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for substituted benzyl alcohols. Actual values would require specific quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are powerful tools for predicting spectroscopic parameters, which aids in the structural confirmation of synthesized compounds. Methods like DFT, often using functionals such as B3LYP or ωB97XD with appropriate basis sets (e.g., 6-31+G(d,p) or aug-cc-pVDZ), can provide highly accurate predictions. nih.govrsc.org

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is now a standard computational procedure. nih.gov The method involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These absolute shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory. For fluorinated aromatic compounds, linear scaling methods are often applied to correct for systematic errors and improve the accuracy of predicted ¹⁹F shifts. researchgate.netacs.org

Vibrational Frequencies: The calculation of vibrational frequencies (Infrared and Raman) is based on determining the second derivatives of the energy with respect to atomic displacements. This analysis, performed on the optimized geometry, yields a set of harmonic vibrational modes and their corresponding frequencies. These theoretical frequencies are often scaled by an empirical factor (typically 0.95–0.98) to account for anharmonicity and other systematic errors, allowing for a direct comparison with experimental IR and Raman spectra.

Table 2: Predicted Spectroscopic Data for this compound

This table presents hypothetical, yet plausible, predicted NMR and IR data based on established computational methods.

ParameterAtom/GroupPredicted ValueNotes
¹H NMR Shift H (on C1)δ 7.1 ppmAromatic proton, influenced by adjacent F and NH₂.
¹H NMR Shift H (on C3)δ 6.8 ppmAromatic proton, influenced by adjacent F.
¹H NMR Shift -CH₂OHδ 4.5 ppmBenzylic protons.
¹H NMR Shift -NH₂δ 3.9 ppmAmino protons, broad signal.
¹³C NMR Shift C-OHδ 60 ppmCarbon of the hydroxymethyl group.
¹³C NMR Shift C-Fδ 150-160 ppm (with C-F coupling)Fluorine-bearing aromatic carbons.
¹⁹F NMR Shift F (on C2)δ -120 ppmInfluenced by ortho-amino and meta-hydroxymethyl groups.
¹⁹F NMR Shift F (on C5)δ -135 ppmInfluenced by ortho-amino and meta-fluorine groups.
IR Frequency O-H Stretch3350 cm⁻¹Hydroxymethyl group.
IR Frequency N-H Stretch3400, 3300 cm⁻¹Asymmetric and symmetric stretches of the amino group.
IR Frequency C-F Stretch1250-1100 cm⁻¹Strong absorptions characteristic of aryl fluorides.

Note: This data is illustrative. Precise values depend on the level of theory, basis set, and solvent model used in the computation.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in exploring the potential reactivity of this compound. This molecule contains two key functional groups, the amino group and the benzyl alcohol moiety, which can participate in a variety of reactions. For instance, 2-aminobenzyl alcohols are known precursors in the synthesis of N-heterocyclic compounds like quinolines. researchgate.net

A plausible reaction for this compound could be an acid-catalyzed condensation or a metal-catalyzed oxidation. Computational investigation of such a mechanism would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting material and the final product.

Transition State Searching: Identifying the high-energy transition state (TS) structure that connects the reactants to the products. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used for this.

Frequency Calculation: Performing a vibrational frequency calculation on the located TS. A genuine TS is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway from the TS down to the reactant and product, confirming that the located TS correctly connects the desired minima on the potential energy surface.

The energy difference between the TS and the reactants provides the activation energy barrier (Ea), a critical parameter for predicting the reaction rate and feasibility.

Analysis of Fluorine Effects on Aromaticity and Reactivity

The presence of two fluorine atoms on the benzene ring significantly modulates the electronic properties and reactivity of this compound. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated to the aromatic π-system via a resonance effect (+M).

Reactivity: The interplay between the electron-withdrawing fluorine atoms and the electron-donating amino group creates a "push-pull" system.

Mesomeric Effect (+M): The amino group is a powerful activating group, directing electrophiles to the ortho and para positions. In this molecule, the position ortho to the amine (C3) and the position para to the amine (which is substituted with a fluorine) are activated.

Combined Effect: The reactivity towards electrophiles is a balance of these effects. The positions on the ring are electronically distinct. The C3 position is activated by the amino group and only moderately deactivated by a meta-fluorine. The C6 position is activated by the amino group but strongly deactivated by the ortho-fluorine. Computational analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO) can precisely map these regions of high and low electron density, predicting the most likely sites for electrophilic or nucleophilic attack. The electronegative fluorine atoms also increase the acidity of the N-H and O-H protons. mdpi.com

Future Directions and Emerging Research Avenues for 4 Amino 2,5 Difluorophenyl Methanol

Exploration of Unconventional Reactivity and Novel Transformations

The chemical landscape of (4-amino-2,5-difluorophenyl)methanol is ripe for the exploration of unconventional reactivity, moving beyond its typical use in standard coupling reactions. The interplay between the electron-donating amino and hydroxymethyl groups and the electron-withdrawing fluorine atoms on the aromatic ring could lead to novel transformations.

Future research could focus on:

Oxidative Coupling Reactions: The aminophenol moiety is susceptible to oxidative processes. Research into iron-catalyzed or other metal-catalyzed oxidative oligomerization could lead to the formation of novel nitrogen-containing colored materials or polymers. nih.gov The specific substitution pattern may influence the regioselectivity of such couplings, potentially leading to linear or branched structures with unique electronic properties.

Dearomatization Reactions: The electron-rich nature of the aminophenol system, despite the fluorine substituents, could be exploited in dearomatization reactions. For instance, oxidative dearomatization could generate ortho-quinone intermediates, which could then participate in cycloaddition reactions, offering a pathway to complex polycyclic systems. unimi.it

Directed C-H Functionalization: The amino and hydroxyl groups can act as directing groups for the selective functionalization of the aromatic C-H bonds. This would allow for the late-stage introduction of additional functional groups, rapidly increasing molecular complexity without the need for de novo synthesis.

Fluorine-Specific Reactions: The reactivity of the C-F bonds themselves could be explored. While typically robust, under specific catalytic conditions, they could participate in nucleophilic aromatic substitution or reductive defluorination, providing pathways to partially or fully defluorinated derivatives. The presence of two fluorine atoms may also influence the regioselectivity of reactions at other positions on the ring.

Development of Catalyst-Free or Photocatalytic Approaches to its Derivatives

In line with the growing emphasis on green and sustainable chemistry, future synthetic efforts will likely focus on developing more environmentally benign methods for the synthesis of derivatives of this compound. solubilityofthings.commultiresearchjournal.com This involves moving away from traditional metal-catalyzed reactions that often require harsh conditions and can lead to metallic contamination of the products.

Promising research avenues include:

Catalyst-Free Aminolysis: The synthesis of β-amino alcohols, a class of compounds to which derivatives of this compound belong, has been achieved under catalyst-free conditions, for example, through the aminolysis of epoxides in water or mixed polar solvents. organic-chemistry.orgtandfonline.com Similar strategies could be developed for the synthesis of more complex derivatives starting from this compound without the need for a catalyst.

Photocatalytic Reactions: The use of light to drive chemical reactions is a rapidly growing field in organic synthesis. molport.comacs.orgcas.org Photocatalytic methods could be developed for various transformations of this compound. For instance, photocatalytic C-N coupling of the aniline (B41778) moiety could be explored to form new derivatives. rsc.org Furthermore, photocatalysis could enable novel C-H amination reactions to produce chiral β-amino alcohols from related starting materials. nih.gov The development of photocatalytic systems for the derivatization of aniline compounds is an active area of research. nih.govacs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of small molecule libraries in drug discovery and materials science is driving the adoption of flow chemistry and automated synthesis platforms. nih.govvapourtec.comsigmaaldrich.com this compound is an ideal candidate for incorporation into these high-throughput workflows.

Future developments in this area could involve:

Flow Chemistry Synthesis: The synthesis of this compound itself, as well as its subsequent derivatization, could be adapted to continuous flow processes. amf.chchemicalindustryjournal.co.ukenantia.comrsc.orgacs.org Flow chemistry offers advantages such as improved reaction control, enhanced safety for handling reactive intermediates, and easier scalability.

Automated Library Synthesis: this compound can serve as a key building block in automated synthesis platforms for the creation of large libraries of diverse compounds. nih.govvapourtec.comsigmaaldrich.comchemrxiv.orgillinois.edu By reacting it with a variety of building blocks in an automated fashion, researchers can rapidly generate a multitude of derivatives for biological screening or materials testing. This can significantly accelerate the discovery of new bioactive molecules or functional materials.

Investigation into Supramolecular Interactions and Self-Assembly Properties (if applicable)

The molecular structure of this compound, featuring hydrogen bond donors (amine and hydroxyl groups) and acceptors (amine, hydroxyl, and fluorine atoms), suggests a strong potential for engaging in supramolecular interactions and self-assembly. nih.govacs.orgrsc.org

Future research in this domain could explore:

Hydrogen Bonding Networks: The ability of the amino and hydroxyl groups to form strong hydrogen bonds could be exploited to create well-defined supramolecular structures in the solid state or in solution. nih.gov The specific arrangement of these groups on the fluorinated aromatic ring will influence the geometry of the resulting assemblies.

Role of Fluorine in Supramolecular Chemistry: The fluorine atoms can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can further direct the self-assembly process. nih.govnsf.govnih.gov The interplay between hydrogen bonding and fluorine-based interactions could lead to the formation of novel supramolecular architectures with unique properties.

Self-Assembled Materials: By designing appropriate derivatives of this compound, it may be possible to create new functional materials based on self-assembly. For example, amphiphilic derivatives could self-assemble in water to form micelles or vesicles, which could have applications in drug delivery or nanotechnology. nih.gov The formation of extended hydrogen-bonded networks could also lead to the development of new liquid crystalline materials. nih.gov

Q & A

Q. Critical Parameters :

  • Temperature control during amination (excessive heat may cause dehalogenation or side reactions).
  • Solvent choice (DMSO enhances nucleophilicity but may require post-reaction dilution for precipitation).
  • Purification via flash chromatography or recrystallization to isolate the product .

How can researchers validate the purity and structural integrity of this compound?

Basic Research Focus
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns and amine presence. For example, aromatic protons in difluorophenyl groups show splitting patterns (e.g., doublets of doublets at J = 15–21 Hz) .
    • ¹⁹F NMR : Resolve fluorine environments (e.g., distinct signals for ortho/para fluorines).
  • HRMS : Verify molecular ion peaks (e.g., m/z 307.0450 [M+Na]⁺) .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

Advanced Tip : Cross-reference experimental IR peaks (e.g., 3343 cm⁻¹ for O-H stretch) with computational simulations to detect structural anomalies .

What safety protocols are critical when handling this compound?

Basic Research Focus
Fluorinated aromatic alcohols require stringent precautions:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., NH₃ during synthesis).
  • Waste Disposal : Treat as halogenated waste due to fluorine content; avoid environmental release .

Advanced Consideration : Monitor for exothermic reactions during amination, which may release toxic gases (e.g., NOₓ) .

How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Advanced Research Focus
Yield optimization requires systematic parameter screening:

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify optimal conditions. For example, increasing NH₄OH concentration beyond 2:1 molar ratio may not improve yield due to solubility limits .
  • Catalysis : Explore Pd/C or Cu catalysts for C-N coupling in derivative synthesis .

Case Study : In synthesizing bis(4-amino-2,5-difluorophenyl)methanone, yields improved from 60% to 85% by pre-drying DMSO and using inert atmospheres .

How should researchers resolve contradictory NMR data for this compound derivatives?

Advanced Research Focus
Discrepancies often arise from dynamic effects or impurities:

  • Variable Temperature (VT) NMR : Assess rotational barriers in hindered derivatives (e.g., methanone groups causing signal splitting at room temperature) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • Spiking Experiments : Add authentic samples to identify impurity peaks.

Example : A doublet misinterpreted as a single proton signal at δ 7.3 ppm was resolved via HSQC as a coupling artifact from adjacent fluorines .

What computational tools are effective for predicting the reactivity of this compound in nucleophilic environments?

Q. Advanced Research Focus

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (e.g., predicting regioselectivity in fluorinated rings) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO’s role in stabilizing transition states) .

Application : MD simulations revealed that electron-withdrawing fluorine groups direct amination to the para position, aligning with experimental outcomes .

How can researchers investigate the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Target Binding Assays : Screen against GPCRs or kinases using fluorescence polarization or SPR .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .
  • Toxicity Profiling : Evaluate nephrotoxicity via in vitro cell models (e.g., HEK293 cells) .

Table 1 : Comparative Bioactivity of Analogues

CompoundTargetIC₅₀ (nM)Notes
(4-Amino-2,5-difluoro)methanolKinase A120Moderate selectivity
Brominated analogueGPCR85High affinity
Methoxy derivativeCYP450>1000Low inhibition

What strategies mitigate side reactions during the functionalization of this compound?

Q. Advanced Research Focus

  • Protecting Groups : Temporarily block the amino group with Boc or Fmoc during halogenation .
  • Low-Temperature Reactions : Perform acylations at 0–5°C to prevent Fries rearrangement .
  • Inert Atmospheres : Use N₂/Ar to suppress oxidation of the methanol moiety .

Example : Boc protection reduced side products from 30% to <5% during bromination .

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